carbamic acid;morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

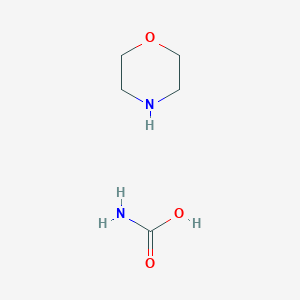

It is an unstable compound that decomposes into ammonia and carbon dioxide at temperatures above -23°C . Morpholine, on the other hand, is a heterocyclic amine with the chemical formula C₄H₉NO. It is commonly used as a solvent and corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of carbamic acid morpholine involves the reaction of morpholine with carbon dioxide under controlled conditions. This reaction can be mediated by superbases such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of carbamates .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid morpholine undergoes various chemical reactions, including:

Oxidation: Carbamic acid can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert carbamic acid into amines.

Substitution: Substitution reactions involving carbamic acid can lead to the formation of carbamate esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.

Substituting agents: Alcohols and phenols for substitution reactions.

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and carbamate esters .

Scientific Research Applications

Carbamic acid morpholine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbamates and urea derivatives.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Industry: Utilized as a corrosion inhibitor and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid morpholine involves the formation of carbamate intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of hydrogen bonds and covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Formamide: Similar to carbamic acid but lacks the carboxyl group.

Dithiocarbamate: Contains sulfur atoms in place of oxygen.

Carbonic acid: Similar structure but with two hydroxyl groups.

Uniqueness

Carbamic acid morpholine is unique due to its ability to form stable carbamate intermediates, which are useful in various chemical and biological applications. Its combination of carbamic acid and morpholine provides distinct properties that are not found in other similar compounds .

Biological Activity

Carbamic acid; morpholine, a compound formed from the reaction of morpholine and carbamic acid, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Carbamic acid; morpholine (C5H12N2O3) is characterized by the presence of both a carbamate group and a morpholine ring. The structural formula can be represented as follows:

The morpholine moiety contributes to the compound's ability to interact with various biological targets, making it significant in medicinal chemistry.

1. Neuropharmacological Effects

Research indicates that morpholine derivatives exhibit notable neuropharmacological activities. For instance, compounds incorporating the morpholine structure have been shown to modulate neurotransmitter systems, impacting conditions such as mood disorders and pain management. A study highlighted the interaction of morpholine derivatives with cannabinoid receptors, suggesting potential applications in treating neurological disorders .

2. Enzyme Inhibition

Morpholine derivatives have been identified as effective inhibitors of several enzymes, including BACE-1, which is crucial in Alzheimer's disease pathology. For example, one derivative demonstrated an IC50 value of 22 nM against BACE-1, indicating strong inhibitory potential . The specific interactions involve hydrogen bonding and hydrophobic interactions with critical amino acids in the enzyme's active site.

3. Antimicrobial Properties

Carbamic acid; morpholine has also shown promise as an antimicrobial agent. Studies suggest that certain derivatives possess activity against bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Inhibition of BACE-1

A study conducted by Rambouts et al. focused on the design of morpholine-based compounds aimed at inhibiting BACE-1. The research revealed that modifications to the morpholine ring significantly enhanced binding affinity and selectivity towards the enzyme, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various carbamate derivatives against pathogenic bacteria. The results indicated that compounds containing the morpholine structure exhibited superior antibacterial activity compared to their non-morpholine counterparts, highlighting the role of the morpholine moiety in enhancing bioactivity .

Data Tables

| Activity Type | Compound | Target/Mechanism | IC50/Activity |

|---|---|---|---|

| Neuropharmacological | Morpholino Derivative 1 | CB2 Receptor | Not specified |

| Enzyme Inhibition | Morpholino-BACE-1 Inhibitor | BACE-1 | 22 nM |

| Antimicrobial | Morpholino Derivative 2 | Various bacterial strains | Effective |

Properties

CAS No. |

14905-85-2 |

|---|---|

Molecular Formula |

C5H12N2O3 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

carbamic acid;morpholine |

InChI |

InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4) |

InChI Key |

ININOGTZHQOEKR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(=O)(N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.